molecular formula C7H14O2 B145431 1-(3-Ethyl-2-methyloxiran-2-yl)ethanol CAS No. 135185-96-5

1-(3-Ethyl-2-methyloxiran-2-yl)ethanol

Cat. No.: B145431
CAS No.: 135185-96-5
M. Wt: 130.18 g/mol
InChI Key: GKWAXOQNCCENFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethyl-2-methyloxiran-2-yl)ethanol is an epoxide-containing alcohol characterized by a substituted oxiran (epoxide) ring with ethyl and methyl groups at the 3- and 2-positions, respectively, and an ethanol moiety attached to the 2-position of the ring. This structure confers unique reactivity due to the strained epoxide ring and the hydroxyl group, making it relevant in synthetic chemistry and industrial applications.

Properties

CAS No.

135185-96-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(3-ethyl-2-methyloxiran-2-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3

InChI Key

GKWAXOQNCCENFQ-UHFFFAOYSA-N

SMILES

CCC1C(O1)(C)C(C)O

Canonical SMILES

CCC1C(O1)(C)C(C)O

Synonyms

Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s key structural features align it with epoxide alcohols, which are known for high reactivity and applications in polymer crosslinking, pharmaceuticals, and agrochemicals. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Reactivity/Applications Hazard Profile (Based on Analogs)
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol N/A* Ethyl, methyl on oxiran; ethanol substituent Likely high ring-opening reactivity Potential skin irritant (inferred)
[(2R)-3,3-Dimethyloxiran-2-yl]methanol 18511-56-3 Two methyl groups on oxiran; methanol Polymer precursor; enzymatic catalysis Highly reactive (SIN List)
2,3-Epoxypropan-1-ol (Glycidol) 556-52-5 Simple epoxide with primary hydroxyl Pharmaceutical intermediates Carcinogenic, mutagenic
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 Phenoxy-ethoxy chain; terminal hydroxyl Surfactant, emulsifier Low acute toxicity
Ethanol, 2-[2-(nonylphenoxy)ethoxy]- 27176-93-8 Branched alkylphenoxy-ethoxy chain Industrial detergent Endocrine disruption concerns

Reactivity and Stability

  • Epoxide Ring Stability : The ethyl and methyl substituents on the oxiran ring introduce steric hindrance, likely reducing ring-opening reactivity compared to simpler epoxides like glycidol (556-52-5) but increasing stability .
  • Hydroxyl Group Reactivity: The terminal ethanol group enables hydrogen bonding and participation in esterification or etherification reactions, similar to surfactants like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) .

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